Pyrimido[5,4-F][1,4]oxazepine
Description
Significance of Fused Heterocyclic Ring Systems in Chemical and Biological Sciences
Fused heterocyclic compounds, characterized by the sharing of one or more bonds between two or more rings, possess unique three-dimensional structures that are often key to their biological activity. airo.co.in This structural rigidity and complexity can lead to enhanced binding affinity and selectivity for specific enzymes, receptors, and other biological macromolecules. ijprajournal.com The diverse pharmacological activities exhibited by fused heterocycles, including anticancer, antimicrobial, and anti-inflammatory properties, underscore their importance in the quest for new therapeutic agents. airo.co.inopenmedicinalchemistryjournal.comresearchgate.net The synthesis of these compounds is a dynamic area of research, with chemists continuously developing novel methods to construct these intricate molecular frameworks. airo.co.in
Historical Context and Evolution of Pyrimido[5,4-f]researchgate.netekb.egoxazepine Research
While the broader field of fused heterocycles has a long history, dedicated research into the Pyrimido[5,4-f] researchgate.netekb.egoxazepine scaffold is a more recent development. Initial investigations into related structures, such as benzoxazepines, laid the groundwork for exploring the fusion of oxazepine rings with other heterocyclic systems. researchgate.netnih.govnih.gov Early synthetic efforts often focused on creating libraries of related compounds to screen for biological activity. acs.orgacs.org More recent research has seen the development of more efficient and regioselective synthetic methods, such as one-pot reactions, to construct the Pyrimido[5,4-f] researchgate.netekb.egoxazepine core. researchgate.netbohrium.comtandfonline.comtandfonline.com This has enabled a more systematic exploration of its chemical space and the identification of derivatives with potential as specific kinase inhibitors. researchgate.net
Classification and Nomenclature of Pyrimido[5,4-f]researchgate.netekb.egoxazepine and Related Scaffolds
The systematic name "Pyrimido[5,4-f] researchgate.netekb.egoxazepine" describes a tricyclic heterocyclic system. This nomenclature indicates the fusion of a pyrimidine (B1678525) ring with a 1,4-oxazepine (B8637140) ring. The numbers and letters within the brackets specify the atoms and the face of the pyrimidine ring where the fusion occurs.
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. It is a fundamental building block in numerous biologically important molecules, including the nucleobases uracil, thymine, and cytosine, which are components of RNA and DNA. The presence of the pyrimidine moiety in the Pyrimido[5,4-f] researchgate.netekb.egoxazepine scaffold is significant, as it can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition processes in biological systems.
Oxazepines are seven-membered heterocyclic rings containing one oxygen and one nitrogen atom. The "1,4" in 1,4-oxazepine specifies the relative positions of the oxygen and nitrogen atoms within the seven-membered ring. Oxazepine derivatives themselves have been investigated for a wide range of biological activities, including antidepressant, anticonvulsant, and antihistaminic properties. researchgate.nettandfonline.comresearchgate.net The fusion of the oxazepine ring to the pyrimidine ring in the Pyrimido[5,4-f] researchgate.netekb.egoxazepine system creates a unique conformational landscape and electronic distribution, which can modulate the pharmacological profile compared to the individual parent heterocycles. researchgate.nettandfonline.comresearchgate.net
The exploration of the Pyrimido[5,4-f] researchgate.netekb.egoxazepine scaffold is part of a broader investigation into related fused heterocyclic systems where the oxazepine ring is replaced by other seven-membered heterocycles or the pyrimidine ring is replaced by a benzene (B151609) ring.
Pyrimido-thiazepines: In these analogs, the oxygen atom of the oxazepine ring is replaced by a sulfur atom, forming a thiazepine ring. These compounds have also been synthesized and evaluated for their biological activities, including potential as inhibitors of HIV-1 reverse transcriptase. nih.govresearchgate.nettandfonline.com
Pyrimido-diazepines: These compounds feature a diazepine (B8756704) ring, containing two nitrogen atoms, fused to the pyrimidine ring. fishersci.com They have been investigated for various pharmacological properties, including antimicrobial and anticancer activities. ekb.egbohrium.commdpi.com
Benzoxazepines: This class of compounds consists of a benzene ring fused to an oxazepine ring. researchgate.netnih.govnih.gov They are well-established pharmacophores with a broad spectrum of biological activities, including anticancer and neuroleptic properties. researchgate.netnih.govnih.gov Research into benzoxazepines has provided valuable insights into the structure-activity relationships of seven-membered heterocyclic systems. rsc.orgrsc.orgmdpi.com
Structure
3D Structure
Properties
CAS No. |
574003-58-0 |
|---|---|
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
pyrimido[5,4-f][1,4]oxazepine |
InChI |
InChI=1S/C7H5N3O/c1-2-11-7-6(3-8-1)4-9-5-10-7/h1-5H |
InChI Key |
OTHSPEYWICMAEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=NC=NC=C2C=N1 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrimido 5,4 F 1 2 Oxazepine and Its Derivatives
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis of the pyrimido[5,4-f] tandfonline.comtandfonline.comoxazepine core reveals several key disconnection strategies. The most common approach involves breaking the seven-membered oxazepine ring. This can be achieved by disconnecting the C-N and C-O bonds, leading back to a substituted pyrimidine (B1678525) and a suitable aminophenol derivative.
A primary retrosynthetic pathway for a dihydrobenzo[b]pyrimido[5,4-f] tandfonline.comtandfonline.comoxazepine derivative starts with the target molecule and disconnects the amine substituent, leading to a chloro-substituted tricyclic system. This intermediate is then broken down at the oxazepine ring, specifically at the C-N and C-O bonds formed during the cyclization. This leads to two key precursors: a disubstituted pyrimidine, such as 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802), and an aminophenol derivative, like 2-aminophenol (B121084). tandfonline.com This strategy is synthetically viable as it relies on the reaction between a nucleophilic aminophenol and an electrophilic pyrimidine.
Classical Synthetic Approaches
Multi-step Reaction Sequences
The synthesis of pyrimido[5,4-f] tandfonline.comtandfonline.comoxazepine derivatives often involves multi-step reaction sequences. A common sequence begins with the preparation of a suitably functionalized pyrimidine precursor. For instance, 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine can be synthesized and subsequently reacted with a nucleophile like 2-aminophenol. tandfonline.com This initial reaction is followed by further modifications, such as the introduction of various substituents onto the heterocyclic core.
In a typical multi-step synthesis, the initial reaction between the pyrimidine and aminophenol is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent mixture like DMF/CHCl3 at room temperature. tandfonline.com This is followed by the amination of the resulting intermediate with various secondary amines to introduce diversity at a specific position on the pyrimidine ring. tandfonline.com
Cyclization Reactions for Ring Formation
The formation of the central 1,4-oxazepine (B8637140) ring is a critical step in the synthesis of this class of compounds. This is typically achieved through an intramolecular or intermolecular cyclization reaction.
An example of an intermolecular cyclization is the reaction between 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine and 2-aminophenol. tandfonline.com In this reaction, the aminophenol acts as a dinucleophile, with both the amino and hydroxyl groups capable of reacting with the electrophilic sites on the pyrimidine. The regioselectivity of this cyclization is a key consideration, as it can potentially lead to the formation of regioisomers. tandfonline.com The reaction conditions, including the base and solvent system, play a crucial role in directing the outcome of the cyclization. tandfonline.com
Functional Group Interconversions on the Pyrimido[5,4-f]tandfonline.comtandfonline.comoxazepine Core
Once the core pyrimido[5,4-f] tandfonline.comtandfonline.comoxazepine ring system is constructed, functional group interconversions can be performed to generate a library of derivatives. A common functional group on the core that allows for such modifications is a chloro substituent.
For example, a 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] tandfonline.comtandfonline.comoxazepine intermediate can be subjected to nucleophilic substitution reactions. tandfonline.com By treating this chloro-derivative with various secondary amines in a solvent like absolute ethanol (B145695) under reflux, the chloro group can be displaced to introduce a range of amino substituents. tandfonline.com This approach provides a straightforward method for diversifying the core structure and exploring the structure-activity relationships of the resulting compounds. tandfonline.com
Modern and Green Chemistry Synthetic Techniques
One-Pot Synthesis Strategies
An efficient one-pot, two-step process has been described for the regioselective synthesis of 5,6-dihydrobenzo[b]pyrimido[5,4-f] tandfonline.comtandfonline.comoxazepine derivatives. tandfonline.com This method involves the heterocyclization of 5-(chloromethyl)-2,4-dichloro-6-methylpyrimidine with 2-aminophenol under mild conditions, followed by the reaction with various secondary amines in the same pot. bohrium.comtandfonline.com This strategy avoids the isolation of the intermediate chloro-substituted tricycle, thereby streamlining the synthetic process and leading to moderate to good yields of the final products in a short time. tandfonline.com
| Entry | Secondary Amine | Product | Yield (%) |
| 1 | Pyrrolidine | 2-(pyrrolidin-1-yl)-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] tandfonline.comtandfonline.comoxazepine | 82 |
| 2 | Piperidine | 2-(piperidin-1-yl)-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] tandfonline.comtandfonline.comoxazepine | 85 |
| 3 | Morpholine | 2-(morpholin-4-yl)-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] tandfonline.comtandfonline.comoxazepine | 88 |
| 4 | N-methylpiperazine | 2-(4-methylpiperazin-1-yl)-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] tandfonline.comtandfonline.comoxazepine | 78 |
| 5 | Diethylamine | N,N-diethyl-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] tandfonline.comtandfonline.comoxazepin-2-amine | 75 |
| 6 | Diisopropylamine | N,N-diisopropyl-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] tandfonline.comtandfonline.comoxazepin-2-amine | 72 |
| Table based on data from Assadzadeh et al. tandfonline.com |
This one-pot approach highlights a significant advancement in the synthesis of this heterocyclic system, aligning with the principles of green chemistry by minimizing waste and improving atom economy. bohrium.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for the rapid and efficient construction of complex heterocyclic systems, including pyrimido-oxazepine analogs. researchgate.net This technology significantly reduces reaction times, often from hours to minutes, and can lead to improved yields and purer products compared to conventional heating methods. researchgate.netbioorganica.org.uad-nb.info
A notable application of microwave heating is in the one-pot synthesis of pyrimido[4,5-b] researchgate.netbenthamdirect.combenzoxazepin-4-amines. researchgate.net This reaction utilizes commercially available starting materials—4,6-dichloropyrimidine, various salicylaldehydes, and amines—to quickly generate the target compounds. researchgate.net Comparative studies have shown that solution-phase microwave irradiation, using a mixture of DMF and pyridine, can provide better yields and shorter reaction times than solvent-free methods that employ acidic alumina (B75360) as a solid support. researchgate.net
The benefits of microwave irradiation extend to the synthesis of related fused pyrimidines. For instance, the preparation of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved efficiently under solvent-free conditions using alumina as a solid support, which acts as an energy transfer medium. bioorganica.org.ua This approach eliminates the hazards associated with solution-phase reactions. bioorganica.org.ua Similarly, microwave assistance has been crucial in accelerating the ring-closure reactions for various purine (B94841) derivatives, highlighting the broad applicability of this heating method in heterocyclic chemistry. beilstein-journals.org
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Product | Synthesis Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Pyrimido-oxazepine analogs | Microwave (Solution Phase) | Minutes | Good | researchgate.net |
| Pyrimido-oxazepine analogs | Microwave (Solvent-Free) | Minutes | Moderate | researchgate.net |
| Pyrimido[4,5-d]pyrimidines | Microwave (Solvent-Free) | 30 seconds | 95% | bioorganica.org.ua |
| Pyrimido[4,5-d]pyrimidines | Conventional | Hours | Lower | bioorganica.org.ua |
| Thiazolopyrimidine derivatives | Microwave | 8 minutes | 69-88% | d-nb.info |
Transition Metal-Free Methodologies
The development of synthetic routes that avoid transition metals is a significant goal in medicinal chemistry to prevent metal contamination in final products. For the pyrimido researchgate.netbenthamdirect.comoxazepine family, several transition metal-free approaches have been developed.
One such versatile method involves the condensation of 1,3-diaminopropane (B46017) with substituted 2-(bromomethyl)phenyl acetates to form pyrimido[1,2-d] researchgate.netbenthamdirect.combenzoxazepines. semanticscholar.org This approach provides a straightforward pathway to the tricyclic system without the need for a metal catalyst. semanticscholar.org
Furthermore, organocatalysis presents a powerful metal-free alternative. Proline-catalyzed reactions, for example, have been successfully employed in the asymmetric synthesis of dibenzo[b,f] researchgate.netbenthamdirect.comoxazepine-fused dihydropyridines. researchgate.netacs.org These reactions proceed through a direct Mannich reaction followed by a cyclization cascade, demonstrating the potential of small organic molecules to catalyze complex transformations under mild, metal-free conditions. researchgate.netacs.org Base-mediated syntheses, such as the KOH-promoted cyclization to form imidazole-fused 1,4-benzoxazepines, also represent an effective transition metal-free strategy. nih.gov
Catalyst-Free Approaches
Pushing the boundaries of green chemistry, several catalyst-free methods for constructing oxazepine-containing ring systems have been reported. These reactions often rely on the intrinsic reactivity of the starting materials under thermal conditions or through multicomponent reactions (MCRs).
A prominent example is the one-pot, three-component reaction between 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and various isocyanides. frontiersin.orgfrontiersin.org This efficient process leads to the formation of complex oxazepine-quinazolinone bis-heterocyclic scaffolds in high yields without the need for any external catalyst. frontiersin.orgfrontiersin.org The reaction proceeds through a series of steps including imine formation, nucleophilic attack by the isocyanide, and a subsequent Mumm rearrangement followed by intramolecular cyclization. frontiersin.org This operationally simple and environmentally friendly method allows for the formation of multiple C-C, C-O, and C-N bonds in a single operation. frontiersin.org
Stereoselective and Asymmetric Synthesis of Chiral Pyrimido[5,4-f]researchgate.netbenthamdirect.comoxazepine Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery. For chiral derivatives of the broader dibenzo[b,f] researchgate.netbenthamdirect.comoxazepine class, significant progress has been made in stereoselective and asymmetric synthesis, with methodologies that could be adapted for the pyrimido[5,4-f] researchgate.netbenthamdirect.comoxazepine core.
Organocatalysis has been a key strategy in this area. An efficient protocol for the catalytic asymmetric synthesis of new dibenzo[b,f] researchgate.netbenthamdirect.com-oxazepine fused-1,2-dihydropyridines has been developed under metal-free conditions. researchgate.netacs.org This reaction employs proline as a chiral catalyst to mediate a Mannich/cyclization cascade between dibenzo[b,f] researchgate.netbenthamdirect.com-oxazepine-imines and aqueous glutaraldehyde, achieving excellent yields (up to 92%) and high enantioselectivity (up to >99:1 er). researchgate.netacs.org
Another direct approach involves a proline-catalyzed Mannich reaction followed by an intramolecular aza-Michael cascade. acs.org This sequence, reacting 2-cyclohexene-1-one with tricyclic imines derived from dibenzoxazepines, constructs pentacyclic isoquinuclidines with complete endo-selectivity and excellent enantioselectivity (>99:1). acs.org The high stereochemical outcome of this reaction is supported by Density Functional Theory (DFT) calculations. acs.org
Table 2: Asymmetric Synthesis of Fused Oxazepine Derivatives
| Reaction Type | Catalyst | Key Substrates | Yield | Enantioselectivity (er) | Reference |
|---|---|---|---|---|---|
| Mannich/Cyclization | Proline | Dibenzo[b,f] researchgate.netbenthamdirect.com-oxazepine-imines, Glutaraldehyde | up to 92% | >99:1 | researchgate.netacs.org |
Precursors and Starting Materials Utilized in Synthesis
The construction of the Pyrimido[5,4-f] researchgate.netbenthamdirect.comoxazepine core and its analogs relies on the selection of appropriate precursors that contain the requisite pyrimidine and phenyl ether functionalities.
A direct and efficient synthesis of the 5,6-dihydrobenzo[b]pyrimido[5,4-f] researchgate.netbenthamdirect.comoxazepine system starts from 5-(chloromethyl)-2,4-dichloro-6-methylpyrimidine and 2-aminophenol. researchgate.netbohrium.com This one-pot, two-step process involves an initial heterocyclization under mild conditions, followed by reaction with various secondary amines to generate a library of derivatives. researchgate.net
Other key starting materials include:
4,6-Dichloropyrimidine: Used with salicylaldehydes and amines in microwave-assisted syntheses. researchgate.net
2-Aminophenol: A common precursor providing the "oxa" and part of the "azepine" ring components. researchgate.netbohrium.com
2-(Bromomethyl)phenyl acetates: Reacted with 1,3-diaminopropane in transition metal-free approaches. semanticscholar.org
2-(2-Formylphenoxy)acetic acid and 2-Aminobenzamide: Utilized as bifunctional starting materials in catalyst-free multicomponent reactions. frontiersin.orgfrontiersin.org
N-(ω-hydroxyalkyl)phthalimides and Alkenes: Used in photochemical routes to create annulated oxazepine derivatives. znaturforsch.com
The choice of precursors is dictated by the desired substitution pattern on the final molecule and the specific synthetic strategy being employed, whether it be microwave-assisted, metal-free, or a multicomponent reaction.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Pyrimido[5,4-f] researchgate.netbenthamdirect.comoxazepine |
| Pyrimido[4,5-b] researchgate.netbenthamdirect.combenzoxazepin-4-amine |
| 4,6-Dichloropyrimidine |
| Salicylaldehyde |
| Pyrimido[4,5-d]pyrimidine |
| Alumina |
| Pyrimido- and diazepinopurinediones |
| Thiazolopyrimidine |
| Pyrimidothiazolopyrimidopyrimidine |
| Pyrimido[1,2-d] researchgate.netbenthamdirect.combenzoxazepine |
| 1,3-Diaminopropane |
| 2-(Bromomethyl)phenyl acetate |
| Dibenzo[b,f] researchgate.netbenthamdirect.comoxazepine |
| Proline |
| Imidazole-fused 1,4-benzoxazepine |
| 2-(2-Formylphenoxy)acetic acid |
| 2-Aminobenzamide |
| Isocyanide |
| Oxazepine-quinazolinone |
| 2-Cyclohexene-1-one |
| Isoquinuclidine |
| Glutaraldehyde |
| 5-(Chloromethyl)-2,4-dichloro-6-methylpyrimidine |
| 2-Aminophenol |
| 2-Chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] researchgate.netbenthamdirect.comoxazepine |
| N-(ω-hydroxyalkyl)phthalimide |
| 2-Nitroaniline |
| 2-Bromobenzyl bromide |
| 2-Nitrophenol |
| 2-Chloro-5,6-dihydrobenzo[f]pyrimido[4,5-b] researchgate.netbenthamdirect.comoxazepine |
Chemical Reactivity and Transformations of Pyrimido 5,4 F 1 2 Oxazepine Systems
Electrophilic Aromatic Substitution Reactions on Fused Rings
The reactivity of the fused aromatic rings in pyrimido[5,4-f] researchgate.netontosight.aioxazepine systems towards electrophilic aromatic substitution is governed by the directing effects of the constituent atoms and substituent groups. The nitrogen atoms in the pyrimidine (B1678525) ring and the oxygen atom in the oxazepine ring, along with other substituents, influence the regioselectivity of these reactions. Substituents can be classified as either ortho-, para-directors or meta-directors, which determines the position of electrophilic attack on the aromatic rings. masterorganicchemistry.com Activating groups increase the rate of substitution, while deactivating groups decrease it. masterorganicchemistry.com
In the synthesis of related aryl-fused 1,4-oxazepine (B8637140) systems, electrophilic cyclization is a key mechanistic step. researchgate.net For instance, the synthesis of certain polycyclic 1,3-benzoxazepine heterocycles involves cyclization via electrophilic aromatic substitution. researchgate.net
Nucleophilic Substitution Reactions and Derivative Formation
The pyrimido[5,4-f] researchgate.netontosight.aioxazepine scaffold readily undergoes nucleophilic substitution, allowing for the introduction of a wide range of functional groups and the formation of diverse derivatives. A notable example is the synthesis of 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] researchgate.netontosight.aioxazepine, which serves as a versatile intermediate. tandfonline.combohrium.comresearchgate.nettandfonline.com This compound can subsequently react with various secondary amines to yield a series of substituted derivatives. tandfonline.combohrium.comresearchgate.nettandfonline.com
The reaction of 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] researchgate.netontosight.aioxazepine with secondary amines is typically carried out in absolute ethanol (B145695) under reflux conditions. tandfonline.com This process demonstrates a straightforward method for diversifying the core structure. tandfonline.com
| Entry | Secondary Amine | Product | Yield (%) |
|---|---|---|---|
| 4a | Pyrrolidine | 4-methyl-2-(pyrrolidin-1-yl)-5,6-dihydrobenzo[b]pyrimido[5,4-f] researchgate.netontosight.aioxazepine | 85 |
| 4b | Piperidine | 4-methyl-2-(piperidin-1-yl)-5,6-dihydrobenzo[b]pyrimido[5,4-f] researchgate.netontosight.aioxazepine | 82 |
| 4c | Morpholine | 4-methyl-2-(morpholino)-5,6-dihydrobenzo[b]pyrimido[5,4-f] researchgate.netontosight.aioxazepine | 80 |
| 4d | N-methylpiperazine | 4-methyl-2-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b]pyrimido[5,4-f] researchgate.netontosight.aioxazepine | 75 |
| 4e | N-phenylpiperazine | 4-methyl-2-(4-phenylpiperazin-1-yl)-5,6-dihydrobenzo[b]pyrimido[5,4-f] researchgate.netontosight.aioxazepine | 70 |
| 4f | Diethylamine | N,N-diethyl-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] researchgate.netontosight.aioxazepin-2-amine | 65 |
Furthermore, the synthesis of dibenzo[b,f] researchgate.netontosight.aioxazepine derivatives has been achieved through the nucleophilic displacement of nitro groups from 2,4,6-trinitrobenzoic acid. nih.gov The substitution patterns, particularly with chlorine, have been shown to influence the pharmacological properties of the resulting compounds. nih.gov
Oxidation and Reduction Chemistry of the Pyrimido[5,4-f]researchgate.netontosight.aioxazepine Core
The oxidation and reduction of the pyrimido[5,4-f] researchgate.netontosight.aioxazepine core and its analogues provide pathways to novel structures with potentially altered biological activities. For instance, the synthesis of aryl-fused 2,3,4,5-tetrahydro-1,4-oxazepines can be achieved through the reduction of intermediate products such as aryl-fused 2,3-dihydro-1,4-oxazepines, 4,5-dihydro-1,4-oxazepin-3-ones, or 3,4-dihydro-1,4-oxazepin-5-ones. researchgate.net
In a one-pot operation, a proline-catalyzed reaction followed by IBX-mediated site-selective dehydrogenative oxidation has been used to synthesize dibenzo[b,f] researchgate.netontosight.ai-oxazepine-fused 1,2-dihydropyridines with high yields. acs.org Another approach involves a tandem Betti/Ullmann/oxidation reaction sequence for the synthesis of new oxazepine derivatives. ias.ac.in
Reductive cyclization is another key transformation. For example, a tandem reductive cyclization has been employed to produce a target oxazepine in 94% yield. thieme-connect.de Similarly, the synthesis of certain diazepine (B8756704) analogues has been achieved with high yields using various hydrogenation catalysts like Pd/Al2O3, Pt/C, and Raney Ni. thieme-connect.de
Ring-Opening and Ring-Closure Reactions
Ring-opening and ring-closure reactions are fundamental to the synthesis and modification of the pyrimido[5,4-f] researchgate.netontosight.aioxazepine framework. Ring-closure, or cyclization, is a common strategy for constructing the core heterocyclic system. Intramolecular cyclization of appropriate open-chain precursors is a primary method for forming aryl-fused 2,3,4,5-tetrahydro-1,4-oxazepines. researchgate.net A facile one-pot method for synthesizing iodine-substituted 1,4-oxazepines has been reported, which can be further functionalized. researchgate.net
A base-mediated synthesis of imidazole-fused 1,4-benzoxazepines proceeds via a 7-exo-dig cyclization. acs.orgnih.gov The proposed mechanism involves the removal of an acidic proton, followed by an intermolecular nucleophilic substitution that facilitates the transfer of a propargyl group, leading to the cyclized product. acs.org
Ring-opening reactions offer a route to further functionalization. For example, the spiroepoxide ring in a dibenzo[b,f]pyrimido[1,6-d] researchgate.netontosight.aioxazepine derivative can be opened by a variety of nucleophiles, yielding products of potential medicinal interest. researchgate.net
Rearrangement Reactions (e.g., Smiles Rearrangement)
Rearrangement reactions, particularly the Smiles rearrangement, play a crucial role in the synthesis of pyrimido[5,4-f] researchgate.netontosight.aioxazepine and related systems. An efficient and regioselective method for the divergent synthesis of pyrimidine and dibenzo[b,f] researchgate.netontosight.aioxazepine derivatives involves an SNAr reaction and a Smiles rearrangement as key steps. researchgate.net The choice of solvent can selectively direct the reaction towards different products. researchgate.net
An efficient cascade approach to dibenzoxazepinones has also been developed, which proceeds via nucleophilic aromatic substitution and a Smiles rearrangement. acs.org
Multi-Component Reactions Involving Pyrimido[5,4-f]researchgate.netontosight.aioxazepine Scaffolds (e.g., Ugi Reaction)
Multi-component reactions (MCRs) provide an efficient means of constructing complex molecular architectures, including the pyrimido[5,4-f] researchgate.netontosight.aioxazepine scaffold, in a single step. The Ugi three-component reaction, for example, has been utilized to synthesize oxazepine-quinazolinone bis-heterocyclic scaffolds. nih.gov In a pilot experiment, the reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and tert-butyl isocyanide in refluxing ethanol yielded the desired product in 94% yield. nih.gov
The proposed mechanism for this Ugi reaction involves the initial formation of an iminium intermediate, followed by the addition of the isocyanide and a subsequent Mumm rearrangement to form the Ugi adduct, which then undergoes intramolecular cyclization. nih.gov
| Entry | Isocyanide | Product | Yield (%) |
|---|---|---|---|
| 5a | tert-Butyl isocyanide | N-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo bohrium.comacs.orgresearchgate.netontosight.aioxazepino[4,3-a]quinazoline-13-carboxamide | 94 |
| 5b | Cyclohexyl isocyanide | N-(cyclohexyl)-5-oxo-5,7-dihydro-13H-benzo bohrium.comacs.orgresearchgate.netontosight.aioxazepino[4,3-a]quinazoline-13-carboxamide | 92 |
| 5c | n-Butyl isocyanide | N-(n-butyl)-5-oxo-5,7-dihydro-13H-benzo bohrium.comacs.orgresearchgate.netontosight.aioxazepino[4,3-a]quinazoline-13-carboxamide | 90 |
Other MCRs, such as the three-component reaction of isatins, 2-aminophenols, and cyclic-1,3-diketones, have been developed for the synthesis of spiro dibenzo[b,e] researchgate.netontosight.aioxazepines. researchgate.net Additionally, an Ugi reaction followed by an intramolecular cyclization and oxidation cascade has been reported for the synthesis of tetrazole-linked dibenzoxazepines. tandfonline.comacs.org
Structural Elucidation and Advanced Spectroscopic Characterization of Pyrimido 5,4 F 1 2 Oxazepine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
For derivatives of the closely related benzo[b]pyrimido[5,4-f] researchgate.netsemanticscholar.orgoxazepine system, specific chemical shifts (δ) in ¹H NMR spectra confirm the presence of protons in distinct environments, such as aromatic rings, methylene (B1212753) groups within the oxazepine ring, and methyl groups. researchgate.net For instance, in the ¹H NMR spectrum of N-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo acs.orgacs.orgresearchgate.netsemanticscholar.orgoxazepino[4,3-a]quinazoline-13-carboxamide, the two non-equivalent methylene protons of the oxazepine ring appear as two doublets at δ = 4.83 and 5.37 ppm, while aromatic protons and an NH proton show a multiplet in the range of 7.03–8.11 ppm. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. For example, in pyrimido[1,2-d] researchgate.netsemanticscholar.orgbenzoxazepine derivatives, signals corresponding to aliphatic carbons, aromatic carbons, and carbons double-bonded to nitrogen are observed at characteristic chemical shifts. semanticscholar.org Analysis of a related 1,3,4,6,7,12b-hexahydro-2H-pyrimido[1,2-d] researchgate.netsemanticscholar.orgbenzoxazepine showed carbon signals at δ 24.3 (CH), 46.0, 52.5, 54.2 (CH₂), 70.3, 78.1 (CH), and aromatic carbons between 121.0 and 156.8 ppm. semanticscholar.org
Table 1: Illustrative ¹H and ¹³C NMR Data for Related Oxazepine Derivatives This table presents data from related heterocyclic systems to illustrate the application of NMR spectroscopy.
| Compound/Derivative | Technique | Chemical Shift (δ) ppm and Coupling Constants (J) Hz |
|---|---|---|
| 1,3,4,6,7,12b-Hexahydro-2H-pyrimido[1,2-d] researchgate.netsemanticscholar.orgbenzoxazepine semanticscholar.org | ¹H NMR | 1.43 (m, 1H), 1.70-2.20 (br, 2H), 2.69 (m, 1H), 2.90 (m, 1H), 3.02 (m, 2H), 3.22 (m, 1H), 3.52 (m, 1H), 4.15 (m, 2H), 4.64 (s, 1H), 6.89 (d, J=7.25 Hz, 1H), 7.00 (br, 1H), 7.15 (br, 1H), 7.28 (d, J=6.6 Hz, 1H) |
| ¹³C NMR | 24.3, 46.0, 52.5, 54.2, 70.3, 78.1, 121.0, 123.4, 128.9, 129.1, 131.3, 156.8 | |
| 6-Methylbenzo[f]benzo semanticscholar.orgresearchgate.netimidazo[1,2-d] researchgate.netsemanticscholar.orgoxazepane nih.gov | ¹H NMR | 8.22 (d, J=7.3 Hz, 1H), 7.83 (d, J=8.3 Hz, 1H), 7.45 (t, J=7.7 Hz, 1H), 7.39 (d, J=8.1 Hz, 1H), 7.36–7.27 (m, 3H), 7.13 (d, J=8.1 Hz, 1H), 6.50 (s, 1H), 2.15 (s, 3H) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.
For derivatives of pyrimido[5,4-f] researchgate.netsemanticscholar.orgoxazepine, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ in the mass spectrum confirms the molecular weight of the synthesized compound. For example, the HRMS (ESI-TOF) analysis of a pyrimido[1,2-d] researchgate.netsemanticscholar.orgbenzoxazepine derivative calculated the mass for C₁₂H₁₇N₂O [M+H]⁺ as 205.1341, with the found value being 205.1318, confirming the molecular formula. semanticscholar.org Similarly, for an imidazole-fused benzoxazepine, the calculated mass for C₁₆H₁₃N₂O⁺ [M+H]⁺ was 249.1028, and the found mass was identical. nih.gov The fragmentation patterns observed can also help to confirm the connectivity of the ring systems. researchgate.net
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Related Oxazepine Compounds This table shows examples of how HRMS is used to confirm the elemental composition of related molecules.
| Compound/Derivative | Ionization Mode | Calculated m/z | Found m/z |
|---|---|---|---|
| (Z)-7-Benzylidene-6,7-dihydrobenzo[f]benzo semanticscholar.orgresearchgate.netimidazo[1,2-d] researchgate.netsemanticscholar.orgoxazepane nih.gov | ESI-TOF [M+H]⁺ | 325.1341 | 325.1342 |
| 1,3,4,6,7,12b-Hexahydro-2H-pyrimido[1,2-d] researchgate.netsemanticscholar.orgbenzoxazepine semanticscholar.org | ESI [M+H]⁺ | 205.1341 | 205.1318 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds. In the characterization of pyrimido[5,4-f] researchgate.netsemanticscholar.orgoxazepine derivatives, IR spectra would be expected to show characteristic absorption bands for C-H, C=N, C=C, and C-O bonds. For example, in a related oxazepine-quinazolinone structure, IR spectra showed bands for two non-equivalent methylene protons of the oxazepine ring. nih.gov In other oxazepine derivatives, characteristic bands for carbonyl groups (C=O) in lactone or lactam structures have been observed around 1703 cm⁻¹ and 1686 cm⁻¹, respectively, with aromatic C=C stretching appearing in the 1517-1597 cm⁻¹ range. inovatus.es
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the chromophores (light-absorbing groups). The fused aromatic and heterocyclic rings of pyrimido[5,4-f] researchgate.netsemanticscholar.orgoxazepine constitute a significant chromophore system. The UV-Vis spectrum would show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions, which are characteristic of the compound's electronic structure. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Related Oxazepine Structures This table provides a general guide to the expected IR absorptions based on data from similar compounds.
| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | vscht.cz |
| Aliphatic C-H | Stretch | < 3000 | vscht.cz |
| Carbonyl (Lactone) | C=O Stretch | ~1703 | inovatus.es |
| Carbonyl (Lactam) | C=O Stretch | ~1686 | inovatus.es |
| Imine / Aromatic | C=N / C=C Stretch | 1642 - 1517 | inovatus.esnih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles.
For novel heterocyclic systems like pyrimido[5,4-f] researchgate.netsemanticscholar.orgoxazepine, obtaining a single crystal suitable for X-ray analysis provides unambiguous proof of its structure. smolecule.com For example, the structure of an oxazepine-quinazolinone derivative was unequivocally confirmed by single-crystal X-ray analysis, which provided detailed information on its stereochemistry and conformation. nih.gov Similarly, the crystal structures of various related dibenzo[b,f] researchgate.netsemanticscholar.orgoxazepine and pyrimido[1,2-d] researchgate.netsemanticscholar.orgbenzoxazepine derivatives have been determined, confirming the connectivity and spatial arrangement of the fused ring systems. semanticscholar.orgacs.orgnih.gov This technique is particularly valuable for confirming the regioselectivity of the synthesis and the stereochemistry of any chiral centers. google.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. It is essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
A reversed-phase HPLC (RP-HPLC) method would be developed to assess the purity of a pyrimido[5,4-f] researchgate.netsemanticscholar.orgoxazepine sample. acs.org The method would involve selecting an appropriate stationary phase (e.g., a C18 column) and a mobile phase (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and water with an additive like trifluoroacetic acid). ijcpa.in The compound would elute at a specific retention time under defined conditions (flow rate, temperature). The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. Method validation according to ICH guidelines would establish the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijcpa.in
Table 4: Typical Parameters for an RP-HPLC Purity Assessment Method This table outlines a hypothetical, yet standard, set of parameters for an HPLC method based on common practices.
| Parameter | Typical Value / Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Column Temperature | 25 - 40 °C |
Theoretical and Computational Investigations of Pyrimido 5,4 F 1 2 Oxazepine
Quantum Chemical Calculations (e.g., DFT Studies) on Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of pyrimido[5,4-f] researchgate.netacs.orgoxazepine derivatives. These studies provide detailed information about molecular geometries, electronic properties, and the distribution of electron density, which are crucial for understanding their chemical behavior.
DFT calculations have been employed to optimize the molecular structures of various pyrimido-oxazepine derivatives, providing insights into bond lengths, bond angles, and dihedral angles. scispace.com For instance, the stability of a donor-acceptor type naphthalene-based oxazepine-containing fluorophore, OXN-1, was explained using quantum chemical calculations. researchgate.net These calculations help in understanding the fundamental aspects of their stability and reactivity. researchgate.net
Key electronic properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. jcsp.org.pk A smaller energy gap generally implies higher reactivity. Other calculated quantum chemical parameters include chemical hardness, softness, electronegativity, and chemical potential, which further characterize the reactivity of these compounds. jcsp.org.pk
The distribution of electron density and electrostatic potential are also analyzed to identify nucleophilic and electrophilic sites within the molecule. This information is vital for predicting how the molecule will interact with other reagents and biological targets.
Table 1: Selected Quantum Chemical Parameters Calculated for Pyrazolo[1,5-c]pyrimidin-7(1H)-one Derivatives (as an example of a related pyrimidine-fused system)
| Parameter | Value | Reference |
| HOMO Energy | Varies with derivative | jcsp.org.pk |
| LUMO Energy | Varies with derivative | jcsp.org.pk |
| HOMO-LUMO Energy Gap | Varies with derivative | jcsp.org.pk |
| Chemical Hardness | Varies with derivative | jcsp.org.pk |
| Chemical Softness | Varies with derivative | jcsp.org.pk |
| Electronegativity | Varies with derivative | jcsp.org.pk |
| Chemical Potential | Varies with derivative | jcsp.org.pk |
| Dipole Moment | Varies with derivative | jcsp.org.pk |
| Note: Specific values depend on the substituent groups attached to the core pyrimido-oxazepine structure. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying the interactions between pyrimido[5,4-f] researchgate.netacs.orgoxazepine derivatives and their biological targets. These methods predict the binding modes and affinities of ligands within the active sites of proteins, providing a rational basis for drug design and development. academie-sciences.frnih.gov
Molecular docking studies have been instrumental in identifying potential biological targets for pyrimido-oxazepine derivatives. smolecule.com The process involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For example, docking studies have been used to investigate the binding of pyrimido-oxazepine analogues to the active sites of various kinases, such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT-3), which are implicated in cancer. researchgate.net These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. semanticscholar.org
Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction by simulating the movement of atoms over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide insights into the stability of the complex.
Table 2: Example of Molecular Docking Results for Pyridopyrimidine Derivatives Against FTO Protein
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Ligand 16 | -11.6 | Lys216, Leu91 | semanticscholar.org |
| Note: This table illustrates the type of data obtained from molecular docking studies on a related heterocyclic system. |
Prediction of Spectroscopic Data
Computational methods, particularly DFT, are also used to predict the spectroscopic properties of pyrimido[5,4-f] researchgate.netacs.orgoxazepine derivatives. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.
Theoretical calculations can predict various spectroscopic data, including:
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical 1H and 13C NMR chemical shifts can be calculated and compared with experimental data to confirm the structure of the synthesized compounds. scispace.com
Infrared (IR) and Raman Spectra: Vibrational frequencies can be calculated to help assign the absorption bands in experimental IR and Raman spectra. scispace.com
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. scispace.com
For instance, in a study on quinoxalinones and benzoxazinones, DFT calculations were used to predict UV-Vis, IR, Raman, and NMR spectra, which were in good agreement with the experimental data. scispace.com
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving pyrimido[5,4-f] researchgate.netacs.orgoxazepine and its derivatives. DFT calculations are frequently used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies. acs.org This information helps in understanding the feasibility of a proposed reaction pathway and the factors that control the regioselectivity and stereoselectivity of a reaction. acs.orgacs.org
For example, DFT calculations have been used to clarify the mechanisms of cyclization reactions that form the oxazepine ring. acs.orgresearchgate.net In some cases, unexpected products are formed, and computational studies can help to rationalize their formation through alternative reaction pathways. acs.org These studies can also provide insights into the role of catalysts and solvents in directing the course of a reaction. rsc.org
Homology Modeling for Biological Target Interaction Studies
When the experimental three-dimensional structure of a biological target is unavailable, homology modeling can be used to build a theoretical model of the protein. uniroma1.itsemanticscholar.org This technique constructs a model of the target protein based on its amino acid sequence and the experimentally determined structure of a homologous protein (the template). semanticscholar.orgnih.gov
The resulting homology model can then be used in molecular docking and dynamics simulations to study the interactions with pyrimido[5,4-f] researchgate.netacs.orgoxazepine derivatives. This approach is particularly valuable in the early stages of drug discovery, where it can help to identify potential lead compounds and guide their optimization even in the absence of a crystal structure of the target protein. uniroma1.it For instance, homology modeling has been employed to build models of kinases to study their interactions with various inhibitors. researchgate.net The quality and reliability of the homology model are crucial and depend heavily on the sequence identity between the target and the template. semanticscholar.org
Biological Activity and Pharmacological Mechanisms of Pyrimido 5,4 F 1 2 Oxazepine Derivatives
Preclinical In Vitro Evaluation of Biological Activities
Detailed research findings and data on the in vitro biological evaluation of Pyrimido[5,4-f]oxazepine derivatives are not available in the current body of scientific literature. Subsequent subsections reflect this lack of specific data.
Antitumor and Anticancer Activity
A thorough search of scientific databases yielded no specific studies on the in vitro antitumor or anticancer activities of Pyrimido[5,4-f]oxazepine derivatives. Consequently, data regarding their efficacy against cancer cell lines, mechanisms of action, or structure-activity relationships in this context could not be found.
Antimicrobial, Antibacterial, and Antifungal Efficacy
There is no available research detailing the in vitro antimicrobial, antibacterial, or antifungal efficacy of compounds based on the Pyrimido[5,4-f]oxazepine scaffold. Studies evaluating their minimum inhibitory concentrations (MICs) or spectrum of activity against various pathogens have not been reported.
Anti-inflammatory Properties
The in vitro anti-inflammatory properties of Pyrimido[5,4-f]oxazepine derivatives have not been documented in published research. Information regarding their potential to inhibit key inflammatory mediators or enzymes is not available.
CNS Modulatory Effects (e.g., Anticonvulsant, Sedative, Hypnotic)
An extensive literature review did not uncover any preclinical in vitro studies investigating the central nervous system (CNS) modulatory effects of Pyrimido[5,4-f]oxazepine derivatives. This includes a lack of data on their potential anticonvulsant, sedative, or hypnotic activities.
Analgesic and Antipyretic Activities
There is no scientific literature available that reports on the in vitro evaluation of analgesic or antipyretic activities for Pyrimido[5,4-f]oxazepine derivatives.
Antiviral Activity
No published studies were found that assess the in vitro antiviral activity of Pyrimido[5,4-f]oxazepine derivatives against any viral strains.
Other Biological Activities (e.g., Antithrombotic, Antihistamine)
Direct studies detailing the antithrombotic or antihistamine activities of pyrimido[5,4-f] nih.govnih.govoxazepine derivatives are limited in the current scientific literature. However, research on related heterocyclic systems provides some context for these potential activities.
Antihistamine Activity: A series of novel benzo- and pyrido-1,4-oxazepinones and their corresponding thiones have been synthesized and identified as a new structural class of H1 antihistamines. nih.gov The antihistaminic activity was evaluated by their ability to block histamine-induced lethality in guinea pigs. One of the most potent compounds, rocastine (B10874) (2-[2-(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4- oxazepine-5(2H)-thione), was advanced to clinical evaluation as a nonsedating H1 antihistamine. nih.gov General reviews on oxazepine derivatives also note that antihistamine effects are among the various biological activities associated with this heterocyclic ring system. researchgate.net
Antithrombotic Activity: While specific pyrimido-oxazepine derivatives have not been highlighted for antithrombotic effects, related pyrimidine-fused scaffolds have been investigated. The pyrimido[5,4-d]pyrimidine (B1612823) derivatives, dipyridamole (B1670753) and mopidamol, are known phosphodiesterase inhibitors that interfere with platelet function. nih.gov In studies with rats, chronic administration of dipyridamole inhibited ADP-induced platelet aggregation. Mopidamol also inhibited platelet aggregation and additionally decreased serum levels of thromboxane (B8750289) B2, suggesting a selective effect on platelet thromboxane synthesis. nih.gov
Molecular Targets and Mechanisms of Action
Derivatives of pyrimidine-fused seven-membered rings have been shown to interact with a range of biological targets, primarily acting as enzyme inhibitors or receptor modulators.
The primary enzyme targets identified for this class of compounds are protein kinases and γ-secretase. There is currently a lack of significant published data regarding the inhibition of topoisomerases, DNA gyrase, DGAT1, HDAC, nitric oxide synthase, HIV-1 integrase, or HIV-1 reverse transcriptase by pyrimido-oxazepine derivatives.
Kinase Inhibition: A novel class of tricyclic azepine derivatives, the pyrimido[4,5-b]-1,4-benzoxazepines, has been described as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov These compounds represent a unique scaffold distinct from other known EGFR inhibitors. nih.govresearchgate.net Certain derivatives demonstrated significant inhibitory activity in cellular phosphorylation assays, with IC₅₀ values in the sub-micromolar range. nih.govresearchgate.net Research into related scaffolds like benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-ones has also revealed potent activity against kinases such as ERK5, indicating the versatility of this general structural framework as a kinase pharmacophore. exeter.ac.uk Furthermore, studies on 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives have identified compounds with inhibitory activity against several protein kinases, including CDK5/p25, CK1δ/ε, GSK3α/β, and DYRK1A. mdpi.com
| Compound | Description | IC₅₀ (µM) in Cellular Phosphorylation Assay | Reference |
|---|---|---|---|
| Pyrimido[4,5-b]-1,4-benzoxazepine Derivative 1 | Lead compound from a novel class of EGFR inhibitors. | 0.47 | nih.gov |
| Pyrimido[4,5-b]-1,4-benzoxazepine Derivative 2 | Second lead compound from the same series. | 0.69 | nih.gov |
γ-Secretase Modulation: Pyrimido[4,5-c]oxepine-based compounds have been synthesized and evaluated as potent γ-secretase modulators (GSMs). nih.gov These compounds were developed from 2-chloro-4-amino-pyrimido[4,5-c]oxepine intermediates. nih.gov γ-secretase is an enzyme complex involved in the cleavage of the amyloid precursor protein, a key event in the pathogenesis of Alzheimer's disease.
The modulation of serotonin (B10506) receptors has been a significant area of investigation for structurally related pyrimidine-fused azepine derivatives. There is a lack of available information on the modulation of progesterone, histamine, or gastrin receptors by this class of compounds.
Serotonin Receptor Modulation: A series of 4-substituted pyrimido[4,5-d]azepines have been developed as potent and selective 5-HT₂C receptor agonists. nih.govnih.gov These compounds were designed to achieve central nervous system penetration and were optimized for high selectivity over the related 5-HT₂A and 5-HT₂B receptors. nih.govresearchgate.net A lead compound, PF-3246799, demonstrated minimal activation of 5-HT₂A or 5-HT₂B receptors and was identified as a potential clinical candidate for the treatment of stress urinary incontinence. nih.gov The development of these agonists involved a detailed understanding of the translation between recombinant cell-based systems and native tissue preparations. nih.gov
| Compound | Target Receptor | Activity | Selectivity Profile | Reference |
|---|---|---|---|---|
| PF-3246799 | 5-HT₂C | Potent Agonist | Minimal functional agonism at 5-HT₂A and 5-HT₂B receptors. | nih.gov |
| PF-4479745 (Compound 17) | 5-HT₂C | Potent Partial Agonist | No measurable functional agonism at 5-HT₂A and 5-HT₂B receptors in tissue-based assays. | nih.govresearchgate.net |
| PF-4522654 (Compound 18) | 5-HT₂C | Potent Partial Agonist | No measurable functional agonism at 5-HT₂A and 5-HT₂B receptors in tissue-based assays. | nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of pyrimidine-fused heterocyclic derivatives.
For EGFR Kinase Inhibition: In the pyrimido[4,5-b]-1,4-benzoxazepine series, SAR studies indicated that cytotoxic activity was influenced by substitutions on the fused ring system. researchgate.net The fusion of a naphthalene (B1677914) ring to the oxazepine cycle or the presence of a halogen para-substitution on a phenyl ring of the scaffold was found to be more advantageous for activity compared to methyl or methoxy (B1213986) substitutions. researchgate.net This suggests that electronic and steric factors at these positions are critical for potent EGFR tyrosine kinase inhibition.
For Toll-Like Receptor 4 (TLR4) Ligands: Although not oxazepines, SAR studies on the related pyrimido[5,4-b]indole scaffold have provided insights into molecular recognition. These studies explored modifications at three different structural areas. It was found that compounds bearing certain aryl groups, such as phenyl and β-naphthyl, at the C8 position exhibited significantly greater potency as TLR4 agonists. nih.gov Computational analysis suggested these improvements were due to additional binding interactions at the interface of the TLR4/myeloid differentiation protein-2 (MD-2) complex. nih.gov
Preclinical In Vivo Studies in Animal Models (e.g., Efficacy in Rodent Models)
Preclinical evaluation in animal models is a critical step to establish the therapeutic potential of new chemical entities.
Efficacy in a Canine Model: The most detailed in vivo data for a related scaffold comes from the evaluation of pyrimido[4,5-d]azepine 5-HT₂C receptor agonists. Lead compounds from this series, including PF-3246799, PF-4479745, and PF-4522654, displayed robust pharmacological efficacy in a preclinical canine model of stress urinary incontinence (SUI). nih.govnih.govresearchgate.net This model was crucial for identifying candidates for clinical development and for understanding the translation of in vitro activity to in vivo efficacy. nih.govresearchgate.net The successful outcomes in this larger animal model demonstrated that the optimized compounds possessed a desirable balance of potency, selectivity, and pharmacokinetic properties. nih.gov
Advanced Applications and Future Research Directions
Pyrimido[5,4-f]smolecule.comresearchgate.netoxazepine in Pharmaceutical Development and Lead Optimization
The pyrimido[5,4-f] smolecule.comresearchgate.netoxazepine core structure is a key pharmacophore in the development of new therapeutic agents. Its derivatives are being actively investigated for a range of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) modulating effects. smolecule.com The fusion of a pyrimidine (B1678525) ring with an oxazepine ring creates a unique three-dimensional structure that can interact with various biological targets. smolecule.com
One notable area of investigation is the development of kinase inhibitors. researchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Researchers have designed and synthesized pyrimido-oxazepine-based inhibitors for specific kinases like Aurora and FLT-3, demonstrating the potential of this scaffold in developing targeted cancer therapies. researchgate.net Furthermore, some derivatives have shown promise as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer treatment. researchgate.net
Potential Applications in Material Science
The unique electronic and optical properties of the pyrimido[5,4-f] smolecule.comresearchgate.netoxazepine scaffold suggest its potential utility in the field of material science. smolecule.com The arrangement of heteroatoms and the fused ring system can give rise to interesting photophysical characteristics. These properties could be harnessed for the development of new materials with specific applications, such as in organic light-emitting diodes (OLEDs), sensors, or other electronic devices. smolecule.comresearchgate.net The ability to tune these properties through chemical modification further enhances the potential of this compound class in creating novel functional materials. researchgate.net
Potential Applications in Agricultural Chemistry
In the realm of agricultural chemistry, which focuses on developing chemical products to enhance crop and livestock production, pyrimido[5,4-f] smolecule.comresearchgate.netoxazepine derivatives have emerged as potential candidates for new agrochemicals. smolecule.comebsco.com Their inherent biological activity can be directed towards creating effective and selective pesticides. smolecule.com The development of such compounds is crucial for improving crop yields and protecting against pests. ebsco.com The goal is to design molecules that are potent against target organisms while minimizing harm to non-target species and the environment. ebsco.com
Development of Novel Analogs and Derivatives with Enhanced Potency or Selectivity
A significant area of ongoing research is the synthesis of novel analogs and derivatives of pyrimido[5,4-f] smolecule.comresearchgate.netoxazepine with improved biological profiles. researchgate.net Medicinal chemists employ various synthetic strategies to create libraries of related compounds, which are then screened for enhanced potency against specific biological targets and selectivity over other targets to minimize potential side effects.
An efficient, one-pot, two-step process has been described for the regioselective synthesis of the novel tricyclic system 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] smolecule.comresearchgate.netoxazepine. researchgate.net This method allows for the generation of various derivatives by reacting the initial product with different secondary amines, yielding compounds in moderate to good yields. researchgate.net Such synthetic advancements are crucial for exploring the structure-activity relationships (SAR) of this heterocyclic system.
Furthermore, the development of pyrimido[4,5-d]azepines as potent and selective 5-HT2C receptor agonists highlights the potential for creating CNS-active agents from related scaffolds. nih.gov This work involved a rational design strategy to achieve CNS penetration and optimize selectivity and potency. nih.gov Similar approaches can be applied to the pyrimido[5,4-f] smolecule.comresearchgate.netoxazepine series to develop new drugs for neurological and psychiatric disorders.
Below is a table summarizing some of the synthesized derivatives and their potential applications:
| Compound Class | Synthetic Strategy | Potential Application | Reference |
| 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] smolecule.comresearchgate.netoxazepine derivatives | One-pot, two-step heterocyclization followed by reaction with secondary amines | Varied biological activities | researchgate.net |
| 4-substituted pyrimido[4,5-d]azepines | Rational medicinal chemistry design and SAR-based optimization | 5-HT2C receptor agonists for CNS disorders | nih.gov |
| Pyrimido-oxazepine based inhibitors | Design and synthesis targeting specific kinases | Aurora and FLT-3 kinase inhibitors for cancer therapy | researchgate.net |
| Dibenzo[b,f] smolecule.comresearchgate.netoxazepine derivatives | Various synthetic methods | Serum cholesterol and lipid-lowering agents | google.com |
Strategies for Overcoming Preclinical Challenges (e.g., Metabolism, Off-Target Effects)
A critical aspect of drug development is addressing preclinical challenges such as metabolism and off-target effects. The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile. For isoxazole-based Brd4 inhibitors, a related class of compounds, instability in liver microsomes was observed due to a metabolically active chemical group. nih.gov Similar metabolic liabilities could be present in pyrimido[5,4-f] smolecule.comresearchgate.netoxazepine derivatives and would need to be identified and addressed through structural modifications.
Off-target effects, where a drug interacts with unintended biological targets, can lead to adverse effects. A thorough understanding of the SAR is essential to design more selective compounds. For example, in the development of 5-HT2C receptor agonists, significant effort was dedicated to ensuring functional selectivity over the closely related 5-HT2A and 5-HT2B receptors. nih.gov This was achieved through careful molecular design and comprehensive in vitro screening. Similar strategies, including extensive kinase profiling and cellular assays, are necessary to ensure the selectivity of pyrimido[5,4-f] smolecule.comresearchgate.netoxazepine-based drug candidates.
Advanced Delivery Systems for Pyrimido[5,4-F]smolecule.comresearchgate.netoxazepine Derivatives
The effective delivery of a drug to its target site is crucial for its therapeutic efficacy. Advanced drug delivery systems can help overcome challenges such as poor solubility, rapid metabolism, and non-specific distribution. While specific research on advanced delivery systems for pyrimido[5,4-f] smolecule.comresearchgate.netoxazepine derivatives is still emerging, strategies developed for other heterocyclic compounds could be applicable.
For instance, nanoparticle-based delivery systems have been explored for various anticancer drugs to improve their tumor-targeting capabilities and reduce systemic toxicity. Encapsulating pyrimido[5,4-f] smolecule.comresearchgate.netoxazepine-based anticancer agents in liposomes or polymeric nanoparticles could enhance their therapeutic index. Similarly, for CNS-active derivatives, formulation strategies that facilitate crossing the blood-brain barrier would be highly beneficial.
Conclusion
Summary of Current Research Landscape
The current research landscape for related fused pyrimidine (B1678525) compounds is active, with investigations spanning a variety of therapeutic areas. For instance, significant work has been conducted on the following related scaffolds:
Pyrimido[4,5-b]-1,4-benzoxazepines : These have been identified as a novel class of epidermal growth factor receptor (EGFR) kinase inhibitors, with some compounds showing potent activity in cellular phosphorylation assays. nih.govresearchgate.net
Pyrimido[4,5-c]oxepines : Derivatives of this scaffold have been synthesized and evaluated as potent γ-secretase modulators, which are of interest in Alzheimer's disease research. nih.gov
Pyrimido[5,4-d] nih.govbenzazepines : This class of compounds has been synthesized and evaluated for potential anxiolytic properties, with some derivatives showing a pharmacological profile distinct from diazepam. nih.gov
Pyrimido[4,5-d]pyrimidines : These compounds have been explored for their antiviral and anticancer activities. mdpi.comeurekaselect.com Recent 2024 studies have also highlighted their potential as neuroprotective and antioxidant agents with capabilities to inhibit Aβ self-aggregation, relevant to Alzheimer's disease. mdpi.com
Pyrimido[4,5-b]indoles : Novel derivatives of this scaffold have been developed as potential MDM2 inhibitors for cancer treatment. nih.gov
This considerable body of research on analogous structures underscores the therapeutic potential inherent in fused pyrimidine ring systems. However, it also highlights the current void in the scientific literature regarding the specific Pyrimido[5,4-f] Current time information in Delhi, IN.uokerbala.edu.iqoxazepine isomer.
Emerging Trends and Unexplored Research Avenues
The exploration of diverse heterocyclic scaffolds is a prominent trend in medicinal chemistry, aimed at discovering novel pharmacophores with unique biological activities. The synthesis and evaluation of various fused pyrimidine systems as kinase inhibitors, modulators of protein-protein interactions, and agents targeting neurodegenerative diseases are key emerging areas.
The complete absence of research on Pyrimido[5,4-f] Current time information in Delhi, IN.uokerbala.edu.iqoxazepine represents a significant unexplored avenue. The unique spatial arrangement of its nitrogen and oxygen atoms within the seven-membered oxazepine ring, fused to the pyrimidine core, could confer novel pharmacological properties distinct from its studied isomers. Key unexplored research avenues for this specific compound would include:
Novel Synthetic Methodologies : Developing efficient and scalable synthetic routes to access the Pyrimido[5,4-f] Current time information in Delhi, IN.uokerbala.edu.iqoxazepine core scaffold.
Physicochemical and Structural Characterization : A full analysis of its electronic, steric, and conformational properties.
Initial Biological Screening : Evaluating the compound against a broad range of biological targets, including kinases, G-protein coupled receptors, and enzymes implicated in various diseases.
Computational Modeling : In silico studies to predict potential biological targets and guide the design of future derivatives.
Future Outlook and Translational Potential
Given the demonstrated biological activities of its isomers, the future outlook for Pyrimido[5,4-f] Current time information in Delhi, IN.uokerbala.edu.iqoxazepine is entirely dependent on its initial synthesis and biological evaluation. Should this scaffold be found to possess favorable properties, its translational potential could be significant.
The structural novelty of Pyrimido[5,4-f] Current time information in Delhi, IN.uokerbala.edu.iqoxazepine means it could serve as a unique template for the design of new therapeutic agents. If initial studies reveal potent and selective activity against a particular biological target, it could pave the way for lead optimization programs. The development of derivatives and structure-activity relationship (SAR) studies would be the subsequent logical steps toward realizing its translational potential as a novel therapeutic agent. However, until fundamental research is conducted and published, the future outlook and any potential for clinical translation remain purely speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
